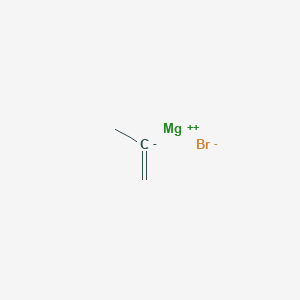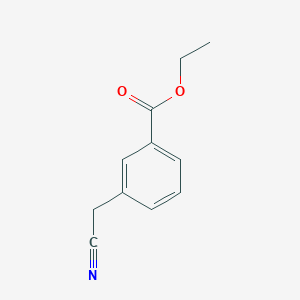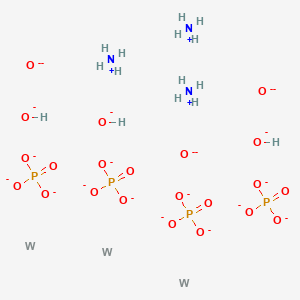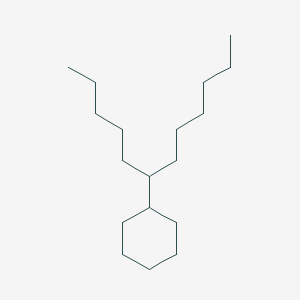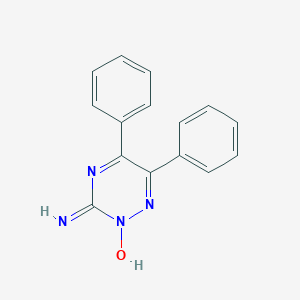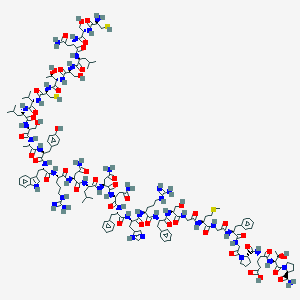
甲酸吡啶鎓
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-1-ium formate is a pyridinium salt formed by the combination of pyridin-1-ium cation and formate anion Pyridinium salts are known for their aromatic nature and are widely used in various chemical reactions due to their stability and reactivity
科学研究应用
Pyridin-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of ionic liquids and as a catalyst in various chemical processes.
作用机制
Target of Action
Pyridin-1-ium formate, like other pyridinium salts, is a structurally diverse compound found in many natural products and bioactive pharmaceuticals Pyridinium compounds are known for their wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Biochemical Pathways
Pyridinium salts have been implicated in a wide range of biochemical pathways due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known for their diverse biological activities, including their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Action Environment
The properties of pyridinium salts can be influenced by various factors, including the presence of other ions and the ph of the environment .
生化分析
Biochemical Properties
Pyridin-1-ium formate plays an intriguing role in a wide range of biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Structurally similar pyridinium salts have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase effects . These effects suggest that Pyridin-1-ium formate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Pyridin-1-ium formate can be synthesized by treating pyridine with formic acid. The reaction typically involves the protonation of pyridine by formic acid, resulting in the formation of pyridin-1-ium cation and formate anion. The reaction can be represented as follows:
C5H5N+HCOOH→C5H5NH++HCOO−
Industrial Production Methods: In industrial settings, the production of pyridin-1-ium formate can be scaled up by using large reactors where pyridine and formic acid are mixed in stoichiometric amounts. The reaction is typically carried out at room temperature and atmospheric pressure, making it a cost-effective and straightforward process.
化学反应分析
Types of Reactions: Pyridin-1-ium formate undergoes various chemical reactions, including:
Oxidation: Pyridin-1-ium formate can be oxidized to form pyridine N-oxide.
Reduction: It can be reduced back to pyridine under certain conditions.
Substitution: The formate anion can be substituted by other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
相似化合物的比较
- Pyridinium chloride: Used in organic synthesis and as a catalyst.
- Pyridinium bromide: Known for its use in the synthesis of brominated organic compounds.
- Pyridinium iodide: Used in iodination reactions and as a reagent in organic chemistry.
属性
CAS 编号 |
15066-28-1 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
formic acid;pyridine |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) |
InChI 键 |
FDTUVFSBEYKVAP-UHFFFAOYSA-N |
SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] |
规范 SMILES |
C1=CC=NC=C1.C(=O)O |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


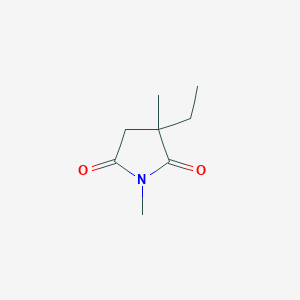
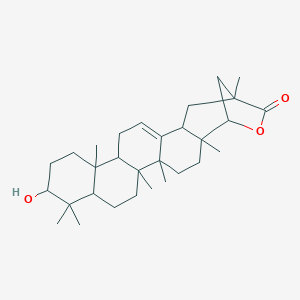

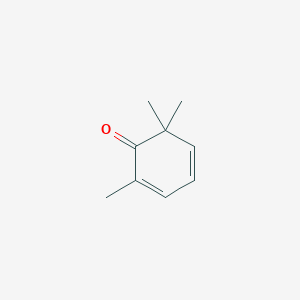

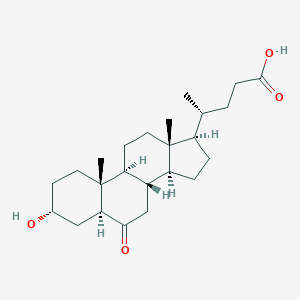
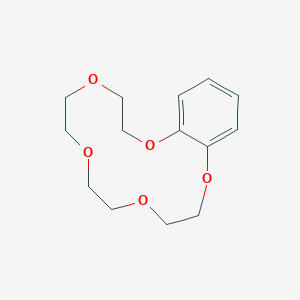
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
